molecular formula C15H28N2O4 B7069457 N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide

Cat. No.: B7069457
M. Wt: 300.39 g/mol
InChI Key: LCZFODLVSOGQCK-UHFFFAOYSA-N
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Description

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a morpholine ring, a methoxyethyl group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11(16-14(19)15(2,3)4)13(18)17-7-9-21-10-12(17)6-8-20-5/h11-12H,6-10H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZFODLVSOGQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1CCOC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the methoxyethyl group. The final step involves the formation of the amide bond with 2,2-dimethylpropanamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the amide can produce the corresponding amine.

Scientific Research Applications

N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the amide bond provides stability and specificity in binding to targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[3-(2-hydroxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

    N-[1-[3-(2-ethoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide: Contains an ethoxyethyl group instead of methoxyethyl.

Uniqueness

The presence of the methoxyethyl group in N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide provides unique properties such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

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